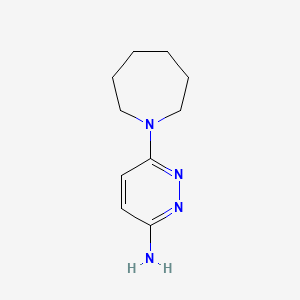

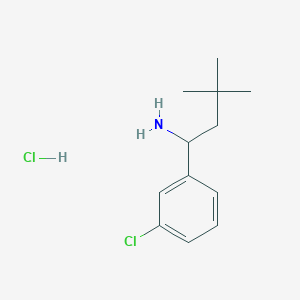

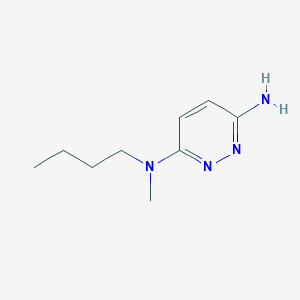

![molecular formula C7H6ClN3O B1490759 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol CAS No. 1207543-24-5](/img/structure/B1490759.png)

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

Overview

Description

“(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” is a key intermediate in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis

The molecular structure of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be analyzed using ATR-FTIR and NMR spectroscopy . The ATR-FTIR spectrum shows peaks corresponding to =C–H stretch, C=O stretch, C=C stretch, C–H band, C–N stretch, and C–Cl stretch . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be analyzed based on the substitution reactions at different positions of the phenyl ring . The reactivity of the compound can be influenced by the nature and position of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be determined using various techniques . The melting point of the compound is 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications

Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a key building block in the synthesis of JAK inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer and inflammatory conditions like rheumatoid arthritis and psoriasis. The pyrrolo[2,3-d]pyrimidine core is common among several JAK inhibitors, making this compound particularly valuable in pharmaceutical research.

Anticancer Agents

The unique structure of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol allows for the development of potent anticancer agents . It has been used to create analogs that inhibit 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a kinase target crucial in cancer therapy.

Treatment of Inflammatory Skin Disorders

In medicinal chemistry, this compound has shown promise in creating treatments for inflammatory skin disorders such as atopic dermatitis . Its role as a scaffold in drug discovery is significant for developing innovative therapies in dermatology.

Pharmaceutical Research and Materials Science

Due to its electronic properties and compatibility with existing materials, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is gaining attention in materials science and organic electronics . It is being explored for use in developing novel materials like organic semiconductors or ligands for catalysis.

Organic Synthesis

The compound is a versatile intermediate in organic synthesis, used in the creation of various pharmaceutical compounds, especially kinase inhibitors . Its role in the synthesis of diverse therapeutic agents underscores its importance in organic chemistry.

Drug Discovery

As a scaffold, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is pivotal in drug discovery, particularly for the synthesis of pharmaceutical intermediates like CP690550 and CGP76030 . Its utility in creating commercially available drugs highlights its value in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol acts as an inhibitor of the JAK enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway can lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .

Result of Action

The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the alteration of gene activation, which can have significant molecular and cellular effects . These effects can be beneficial in the treatment of various diseases, particularly those affecting the immune system .

Safety and Hazards

Future Directions

The future directions for the research and development of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” are likely to be influenced by its potential applications in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .

properties

IUPAC Name |

(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1,3,12H,2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNLJYPOMSGCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858649 | |

| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

CAS RN |

1207543-24-5 | |

| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

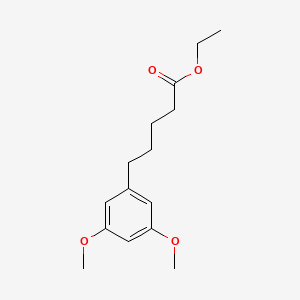

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)

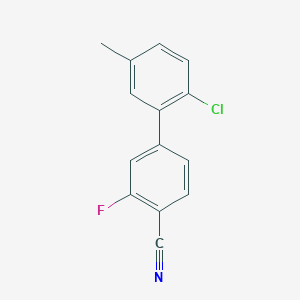

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)